
3,4-O-Cyclohexylidene-1-deoxy-D-allitol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-O-Cyclohexylidene-1-deoxy-D-allitol-d3 is a deuterated carbohydrate derivative. It is an isotope-labelled analogue of 1,4-Dioxaspiro[4.5]decane and serves as an intermediate in the synthesis of Biopterin-d3, a labelled pteridine widely distributed in nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-O-Cyclohexylidene-1-deoxy-D-allitol-d3 involves the protection of the hydroxyl groups of D-allitol using cyclohexanone to form a cyclic acetal. The reaction typically requires an acid catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions. The deuterium labelling is introduced through the use of deuterated reagents.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of deuterated reagents and maintaining stringent quality control measures to achieve the desired isotopic purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-O-Cyclohexylidene-1-deoxy-D-allitol-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
3,4-O-Cyclohexylidene-1-deoxy-D-allitol-d3 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of labelled compounds, such as Biopterin-d3, for tracing and studying biochemical pathways.
Biology: The compound is utilized in metabolic studies to understand the role of carbohydrates in biological systems.
Medicine: It serves as a precursor in the synthesis of labelled drugs for pharmacokinetic and pharmacodynamic studies.
Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3,4-O-Cyclohexylidene-1-deoxy-D-allitol-d3 is primarily related to its role as an intermediate in the synthesis of other compounds. It does not have a direct biological effect but facilitates the study of metabolic pathways and the development of labelled drugs. The molecular targets and pathways involved depend on the specific compounds synthesized using this intermediate.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dioxaspiro[4.5]decane: The non-deuterated analogue of 3,4-O-Cyclohexylidene-1-deoxy-D-allitol-d3.
Biopterin-d3: A labelled pteridine synthesized using this compound as an intermediate.
Uniqueness
This compound is unique due to its deuterium labelling, which makes it valuable for tracing and studying biochemical pathways. The deuterium atoms provide a distinct isotopic signature that can be detected using various analytical techniques, making it a crucial tool in scientific research.
Propriétés
Formule moléculaire |
C12H22O5 |
|---|---|
Poids moléculaire |
249.32 g/mol |
Nom IUPAC |
(1R)-1-[(2R,3S)-3-[(1S)-2,2,2-trideuterio-1-hydroxyethyl]-1,4-dioxaspiro[4.5]decan-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C12H22O5/c1-8(14)10-11(9(15)7-13)17-12(16-10)5-3-2-4-6-12/h8-11,13-15H,2-7H2,1H3/t8-,9+,10-,11+/m0/s1/i1D3 |
Clé InChI |
APJKFYAHHZVEJG-GDYHEISOSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@@H]([C@H]1[C@H](OC2(O1)CCCCC2)[C@@H](CO)O)O |
SMILES canonique |
CC(C1C(OC2(O1)CCCCC2)C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)
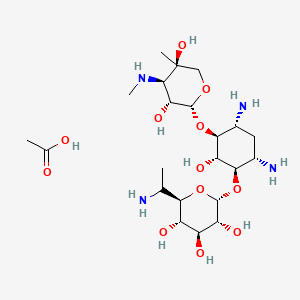

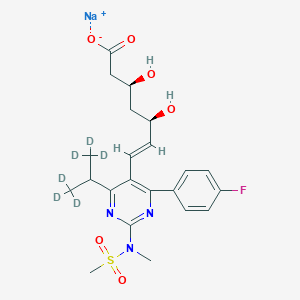
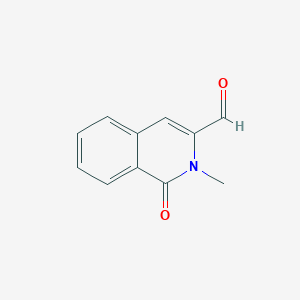
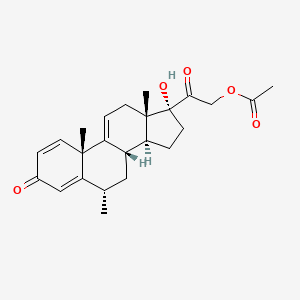
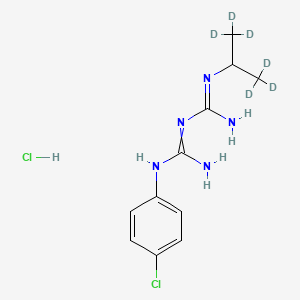
![tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)
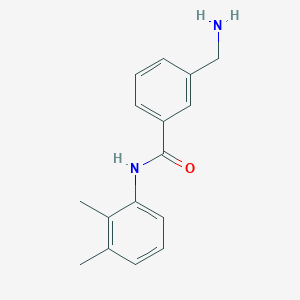
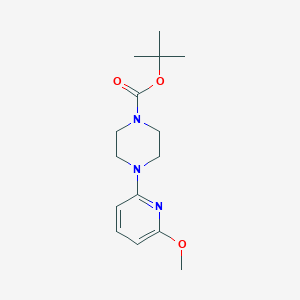
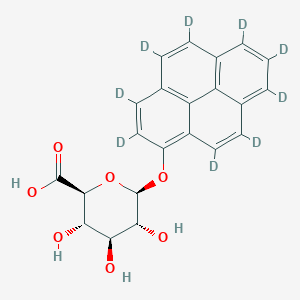
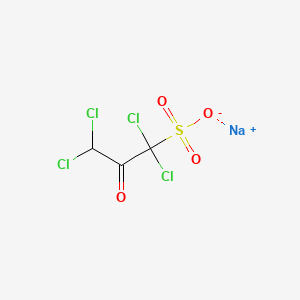
![Ethyl 3-[5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]-3-oxopropanoate](/img/structure/B13846913.png)
![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
